![molecular formula C10H12N4O B13944450 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-76-0](/img/structure/B13944450.png)
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole typically involves the reaction of 2-ethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound. The reaction can be summarized as follows:
- Dissolve 2-ethoxybenzyl chloride in DMF.
- Add sodium azide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This property makes it a valuable scaffold in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(2-methoxyphenyl)methyl]-2H-tetrazole
- 5-[(2-chlorophenyl)methyl]-2H-tetrazole
- 5-[(2-fluorophenyl)methyl]-2H-tetrazole
Uniqueness
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Eigenschaften
CAS-Nummer |
132372-76-0 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-2-15-9-6-4-3-5-8(9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
WZNDMSQHCHVGFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


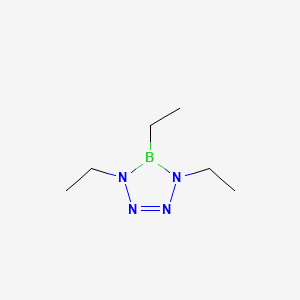
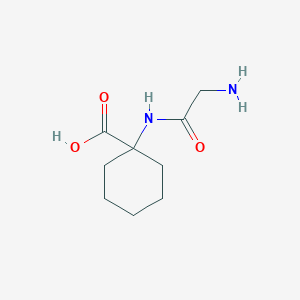


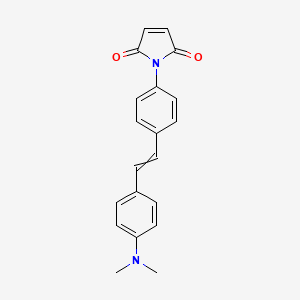
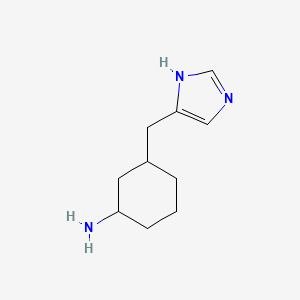
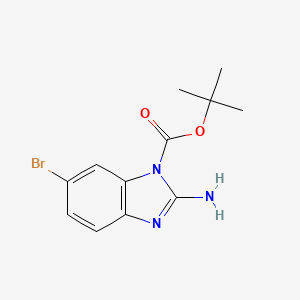

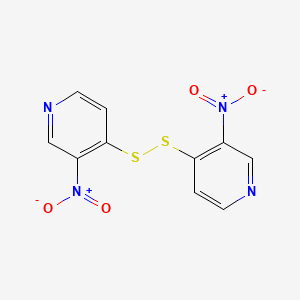

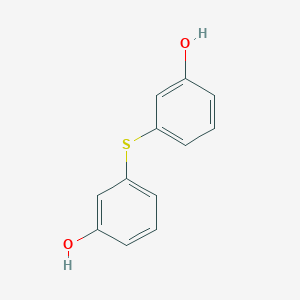
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
